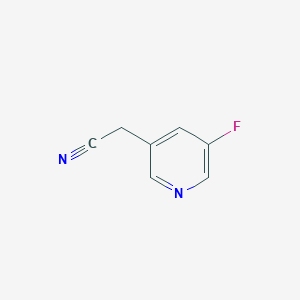

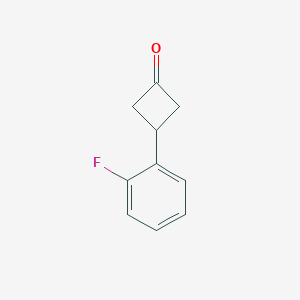

![molecular formula C8H7BrN2O B1443347 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one CAS No. 1254319-55-5](/img/structure/B1443347.png)

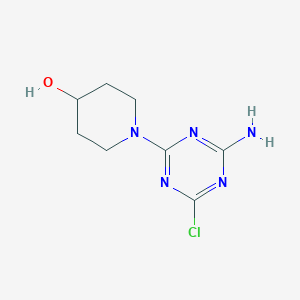

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Descripción general

Descripción

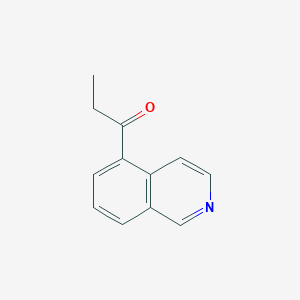

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, also known as BPP7, is a heterocyclic compound. It has gained significant attention in the scientific community due to its unique chemical and biological properties. The IUPAC name for this compound is 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one .

Synthesis Analysis

The synthesis of pyrrolopyridines, which includes 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, often involves a ring cleavage methodology reaction . This process typically uses 1,3-dicarbonyl compounds and 5-aminopyrazole as starting materials . If the 1,3-dicarbonyl compound is nonsymmetrical, two regioisomers can be formed .

Molecular Structure Analysis

The molecular formula of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is C8H7BrN2O . Its molecular weight is 227.06 g/mol . The InChI key for this compound is BIAJIZVBOQVDTC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Aplicaciones Científicas De Investigación

Kinase Inhibitor Design

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, due to its structural similarity with pyrazolo[3,4-b]pyridine, may have potential applications in the design of kinase inhibitors. The scaffold of pyrazolo[3,4-b]pyridine has been extensively utilized in kinase inhibition, demonstrating versatility in interacting with kinases via multiple binding modes. This capability, especially the interaction with the hinge region of the kinase, suggests that related compounds like 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one could serve as key scaffolds in kinase inhibitor design, providing advantages in terms of inhibitor activity, physical properties, and synthetic flexibility (Steve Wenglowsky, 2013).

Regioselectivity in Radical Bromination

The compound's structure also suggests its relevance in studies of regioselectivity in radical bromination. Similar compounds have been investigated to understand the mechanisms and regioselectivity of bromination, indicating that the presence of nitrogen in the ring deactivates it inductively. This research provides insights into how substitutions on the pyridine ring, such as those found in 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, can affect reaction outcomes, offering a pathway to more selective synthetic strategies (Rajesh Thapa et al., 2014).

Pyrrolidine Ring Utilization

Furthermore, the pyrrolidine ring, a component of the compound's structure, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The saturation and non-planarity of the pyrrolidine ring enhance the three-dimensional coverage and stereochemistry of molecules, making it an invaluable element in drug discovery. Its incorporation into compounds, including derivatives like pyrrolizines and pyrrolidine-2-one, showcases the ring's versatility in exploring pharmacophore space and contributing to the biological activity of drug candidates (Giovanna Li Petri et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the skin . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Pyrrolopyridines, including 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, have been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, the development of new compounds containing this scaffold continues to be a promising area of research .

Propiedades

IUPAC Name |

3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAJIZVBOQVDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190128 | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one | |

CAS RN |

1254319-55-5 | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

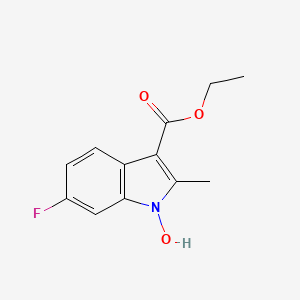

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)